molecular formula C2H4N4O2S B2622100 1H-1,2,3-triazole-5-sulfonamide CAS No. 1935955-30-8

1H-1,2,3-triazole-5-sulfonamide

Cat. No. B2622100
CAS RN: 1935955-30-8
M. Wt: 148.14
InChI Key: WAIIVJKIXMLKTR-UHFFFAOYSA-N
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Description

1H-1,2,3-triazole-5-sulfonamide is a type of triazole compound . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

Triazole derivatives can be synthesized via copper (I)-catalyzed azide-alkyne [3 + 2] dipolar cycloaddition reaction (CuAAC) . Another method involves a classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of 1H-1,2,3-triazole-5-sulfonamide includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The InChI code for a similar compound, 1-methyl-1H-1,2,3-triazole-5-sulfonamide, is 1S/C3H6N4O2S/c1-7-3 (2-5-6-7)10 (4,8)9/h2H,1H3, (H2,4,8,9) .


Chemical Reactions Analysis

Triazole compounds are known to undergo various chemical reactions. For instance, new 2-(phenylsulfonyl)-2H-1,2,3-triazole can be synthesized through a classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,3-triazole-5-sulfonamide include a molecular weight of 162.17 . It is a powder at room temperature .

Scientific Research Applications

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β -lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-triazoles are used in polymer chemistry . They have a strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . They structurally resemble to the amide bond, mimicking an E or a Z amide bond .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . They are part of essential building blocks like amino acids, nucleotides, etc .

Chemical Biology

1,2,3-triazoles are used in chemical biology . They are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . They have unique properties, inert nature, and ability to mimic amide bonds .

Materials Science

1,2,3-triazoles are used in materials science . They have seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .

Mechanism of Action

Target of Action

1H-1,2,3-triazole-5-sulfonamide is a compound that has been found to interact with several biological targets. It has been reported to have antiviral and antibacterial activities, suggesting that it may interact with enzymes or proteins essential to these organisms. For instance, it has been suggested that 1H-1,2,3-triazole-5-sulfonamide may interact with the RNA-dependent RNA polymerase (RdRp) of the influenza virus A (H1N1) . In the context of antibacterial activity, it has been shown to inhibit common human pathogenic bacteria .

Mode of Action

The interaction of 1H-1,2,3-triazole-5-sulfonamide with its targets leads to changes in the biological processes of the organisms. For instance, it disrupts the replication cycle of viruses, allowing the body to eliminate them more easily . In the case of bacteria, it interacts with microbial enzymes, exerting antibacterial effects . The compound’s ability to form hydrogen bonding and bipolar interactions allows it to interact with these biomolecular targets .

Biochemical Pathways

1H-1,2,3-triazole-5-sulfonamide affects several biochemical pathways. In the context of antiviral activity, it disrupts the replication cycle of viruses . As for its antibacterial activity, it interacts with microbial enzymes, leading to the inhibition of bacterial growth . The exact biochemical pathways affected by 1H-1,2,3-triazole-5-sulfonamide are still under investigation.

Pharmacokinetics

1h-1,2,3-triazoles are known to be stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . These properties suggest that 1H-1,2,3-triazole-5-sulfonamide may have good bioavailability.

Result of Action

The result of the action of 1H-1,2,3-triazole-5-sulfonamide is the inhibition of the growth of viruses and bacteria. It disrupts the replication cycle of viruses , and inhibits the growth of bacteria by interacting with microbial enzymes . These actions lead to the elimination of these organisms from the body.

Action Environment

The action of 1H-1,2,3-triazole-5-sulfonamide can be influenced by environmental factors. For instance, the introduction of electron-donating groups on the benzene ring in triazole sulfonamide significantly enhances the antibacterial activity of the compound . This suggests that the chemical environment in which 1H-1,2,3-triazole-5-sulfonamide acts can influence its efficacy and stability.

Safety and Hazards

1H-1,2,3-triazole-5-sulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation and may damage fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Triazole compounds, including 1H-1,2,3-triazole-5-sulfonamide, have shown promising results in various fields of medicinal chemistry. They have been used as a bioisostere for obtaining libraries of new medicinally important scaffolds . Future research may focus on further investigation and evaluation of potential inhibition against various diseases .

properties

IUPAC Name

2H-triazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O2S/c3-9(7,8)2-1-4-6-5-2/h1H,(H2,3,7,8)(H,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIIVJKIXMLKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,3-triazole-5-sulfonamide

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